(R)-Bicalutamide

Übersicht

Beschreibung

Bicalutamid ist ein nichtsteroidales Antiandrogen-Medikament, das hauptsächlich zur Behandlung von Prostatakrebs eingesetzt wird. Es wird unter dem Markennamen Casodex unter anderem verkauft. Bicalutamid wirkt, indem es die Wirkung von Androgenen (männlichen Hormonen) hemmt, die das Wachstum von normalem und bösartigem Prostatagewebe stimulieren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bicalutamid kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Acylierung von 4-Cyano-3-trifluoromethylanilin mit Methacryloylchlorid, um ein Amid-Zwischenprodukt zu erhalten. Dieses Zwischenprodukt wird dann mit m-Chlorperoxybenzoesäure oxidiert, um eine Epoxyverbindung zu bilden, die mit p-Fluorphenylthiophenol eine Ringöffnung unter Bildung von Bicalutamid durchläuft .

Industrielle Produktionsverfahren

Die industrielle Produktion von Bicalutamid beinhaltet ähnliche Synthesewege, die jedoch für die großtechnische Produktion optimiert sind. Das Verfahren umfasst typischerweise das Lösen von N-[4-Cyano-3-(Trifluormethyl)phenyl]-2-Methacrylamid in einem Lösungsmittel, gefolgt von der sequentiellen Zugabe von Natriumpercarbonat und Essigsäureanhydrid zur Epoxidierung. Die Reaktionsmischung wird dann filtriert, gewaschen und kristallisiert, um reines Bicalutamid zu erhalten .

Chemische Reaktionsanalyse

Reaktionstypen

Bicalutamid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Das Zwischenprodukt Amid wird oxidiert, um eine Epoxyverbindung zu bilden.

Substitution: Die Epoxyverbindung durchläuft eine Ringöffnung mit p-Fluorphenylthiophenol.

Häufige Reagenzien und Bedingungen

Oxidation: m-Chlorperoxybenzoesäure wird üblicherweise als Oxidationsmittel verwendet.

Substitution: p-Fluorphenylthiophenol wird für die Ringöffnungsreaktion verwendet .Hauptprodukte

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Bicalutamid selbst, wobei Zwischenprodukte wie das Amid und die Epoxyverbindungen entscheidende Schritte in der Synthese darstellen .

Wissenschaftliche Forschungsanwendungen

Bicalutamid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird wegen seiner einzigartigen chemischen Eigenschaften und Synthesewege untersucht.

Biologie: Die Forschung konzentriert sich auf seine Wechselwirkungen mit Androgenrezeptoren und seine Auswirkungen auf zelluläre Prozesse.

Medizin: Bicalutamid wird in der Behandlung von Prostatakrebs umfassend eingesetzt und wird für andere potenzielle therapeutische Anwendungen erforscht

Wirkmechanismus

Bicalutamid wirkt, indem es mit Androgenen um die Bindung an Androgenrezeptoren konkurriert. Durch die Blockierung dieser Rezeptoren verhindert es, dass Androgene das Wachstum von Prostatakrebszellen stimulieren. Dieser Mechanismus beinhaltet die Hemmung der Androgenrezeptor-Signalwege, was zu einer reduzierten Proliferation von Krebszellen führt .

Analyse Chemischer Reaktionen

Types of Reactions

Bicalutamide undergoes several types of chemical reactions, including:

Oxidation: The intermediate amide is oxidized to form an epoxy compound.

Substitution: The epoxy compound undergoes ring-opening with p-fluorophenylthiophenol.

Common Reagents and Conditions

Oxidation: m-Chloroperoxybenzoic acid is commonly used as the oxidizing agent.

Substitution: p-Fluorophenylthiophenol is used for the ring-opening reaction .Major Products

The major product formed from these reactions is bicalutamide itself, with intermediates such as the amide and epoxy compounds being crucial steps in the synthesis .

Wissenschaftliche Forschungsanwendungen

Medical Uses

1.1 Prostate Cancer Treatment

(R)-Bicalutamide is predominantly used in the management of prostate cancer, particularly in advanced stages. It functions as a competitive antagonist of androgen receptors, inhibiting the effects of androgens on prostate tissue. Approved dosages include:

- 50 mg/day in combination with a gonadotropin-releasing hormone (GnRH) analogue for metastatic prostate cancer.

- 150 mg/day as monotherapy for locally advanced prostate cancer (LAPC) .

1.2 Other Clinical Applications

Beyond prostate cancer, this compound has shown efficacy in:

- Hormonal therapy for transgender women.

- Treatment of conditions like hirsutism and severe acne in women.

- Management of early puberty in boys and as a puberty blocker for transgender girls .

Pharmacokinetics and Metabolism

This compound exhibits distinct pharmacokinetic properties:

- It is highly protein-bound (99.6% for the (R)-enantiomer) and has a long half-life, leading to significant accumulation in plasma upon daily administration .

- Metabolism primarily occurs via glucuronidation, with the (R)-enantiomer requiring hydroxylation before glucuronidation .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | Approximately 6 days |

| Volume of distribution | 0.9 L/kg |

| Clearance | 0.5 L/h |

| Protein binding | 99.6% |

Research Applications

3.1 Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound and its analogues against various human prostate cancer cell lines (22Rv1, DU-145, LNCaP, VCap). For example:

- Certain analogues demonstrated enhanced activity compared to this compound, indicating potential for developing more effective treatments .

3.2 Mechanisms of Resistance

Research has focused on overcoming resistance to this compound in prostate cancer therapy. Investigations into combination therapies and novel formulations aim to enhance its efficacy against resistant cancer cell lines .

Case Studies

4.1 Clinical Efficacy

A review of clinical trials indicates that patients receiving this compound as part of their treatment regimen exhibited improved outcomes compared to those receiving placebo or alternative therapies. The drug's role in reducing tumor size and delaying disease progression has been documented extensively .

4.2 Side Effects and Management

While generally well-tolerated, side effects such as gynecomastia and liver function abnormalities have been reported. Monitoring liver enzymes during treatment is recommended to manage potential hepatotoxicity .

Wirkmechanismus

Bicalutamide works by competing with androgens for binding to androgen receptors. By blocking these receptors, it prevents androgens from stimulating the growth of prostate cancer cells. This mechanism involves the inhibition of androgen receptor signaling pathways, leading to reduced proliferation of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Bicalutamid wird mit anderen nichtsteroidalen Antiandrogenen wie Flutamid und Nilutamid verglichen. Es zeigt im Vergleich zu diesen Antiandrogenen der ersten Generation eine verbesserte Potenz, Wirksamkeit, Verträglichkeit und Sicherheit. Im Vergleich zu Antiandrogenen der zweiten Generation wie Enzalutamid und Apalutamid weist Bicalutamid eine geringere Potenz und Wirksamkeit, aber eine ähnliche Verträglichkeit und Sicherheit auf .

Ähnliche Verbindungen

- Flutamid

- Nilutamid

- Enzalutamid

- Apalutamid

- Cyproteronacetat

- Spironolacton

Die einzigartigen Eigenschaften und das günstige Sicherheitsprofil von Bicalutamid machen es in vielen klinischen Situationen zu einer bevorzugten Wahl, insbesondere zur Behandlung von Prostatakrebs .

Biologische Aktivität

(R)-Bicalutamide, a nonsteroidal antiandrogen, is primarily utilized in the treatment of prostate cancer. Its biological activity is largely attributed to its ability to antagonize the androgen receptor (AR), thereby inhibiting the effects of androgens like testosterone. This article delves into the detailed biological activity of this compound, including its pharmacokinetics, mechanisms of action, and recent advancements in its application through analogues and formulations.

Pharmacokinetics and Metabolism

This compound is administered at a dosage of 150 mg daily for early prostate cancer and 50 mg daily in combination therapies for advanced cases. The compound exhibits a long plasma elimination half-life of approximately one week, leading to significant accumulation in plasma with continued administration. Notably, the pharmacokinetics differ between its enantiomers; this compound is absorbed slowly and exhibits a higher steady-state concentration compared to the (S)-enantiomer, which is cleared rapidly from the body .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Dosage | 150 mg/day (monotherapy) |

| Half-life | ~1 week |

| Steady-state concentration | 100-fold higher for (R) than (S) |

| Metabolism | Primarily via CYP450 enzymes |

This compound functions as an AR antagonist by binding to the receptor and preventing its activation by androgens. This inhibition leads to decreased cellular proliferation in prostate cancer cells. The compound has been shown to reduce prostate-specific antigen (PSA) levels in a dose-dependent manner, indicating its effectiveness in managing prostate cancer progression .

Biological Activity in Prostate Cancer

Recent studies have explored various analogues of this compound to enhance its anticancer activity. A study evaluated 15 bicalutamide derivatives against several human prostate cancer cell lines (22Rv1, DU-145, LNCaP, VCap). The results indicated that minor structural modifications could significantly impact antiproliferative activity. For instance, one analogue demonstrated an IC50 value of 6.59 µM, showcasing enhanced efficacy compared to bicalutamide itself .

Antiproliferative Activity Data

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| Bicalutamide | 22Rv1 | 23.51-27.94 |

| Compound 12 | LNCaP | 16.88-27.30 |

| Compound 16 | DU-145 | 8.22-10.86 |

| Compound 16 | VCap | 6.59 |

Case Studies and Clinical Findings

Clinical studies have demonstrated that this compound can effectively manage both localized and advanced prostate cancer. In a retrospective analysis involving patients treated with bicalutamide, a significant reduction in tumor size and PSA levels was observed over a treatment period of six months .

In a comparative study with enzalutamide, another AR antagonist, this compound showed comparable efficacy but with different side effect profiles, suggesting that patient-specific factors may guide treatment choices between these agents .

Advances in Formulation

Recent research has focused on enhancing the solubility and bioavailability of this compound through complexation with cyclodextrins. This approach has resulted in improved antiproliferative activity against androgen-independent prostate cancer cell lines such as DU-145 and PC-3. The inclusion complexes demonstrated higher water solubility and better pharmacological profiles than free bicalutamide .

Formulation Efficacy Data

| Formulation Type | Cell Line | Antiproliferative Activity |

|---|---|---|

| Free Bicalutamide | DU-145 | Baseline |

| BCL/HP-β-CyD Complex | DU-145 | Enhanced |

| BCL/SBE-β-CyD Complex | PC-3 | Significant Improvement |

Eigenschaften

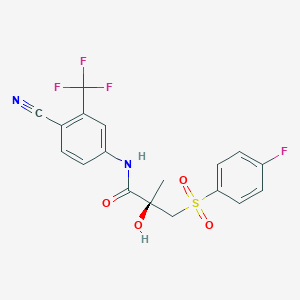

IUPAC Name |

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPYSCBVHEWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022678 | |

| Record name | Bicalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bicalutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015260 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in chloroform and absolute ethanol; sparingly soluble in methanol; soluble in acetone and tetrahydrofuan, Practically insoluble in water at 37 °C (5 mg/1000 mL), 9.28e-03 g/L | |

| Record name | Bicalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BICALUTAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bicalutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015260 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bicalutamide competes with androgen for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin which stimulate the growth of normal and malignant prostatic tissue., Bicalutamide is a nonsteroidal antiandrogen that is structurally and pharmacologically related to flutamide and nilutamide. Bicalutamide inhibits the action of androgens by competitively blocking nuclear androgen receptors in target tissues such as the prostate, seminal vesicles, and adrenal cortex; blockade of androgen receptors in the hormone-sensitive tumor cells may result in growth arrest or transient tumor regression through inhibition of androgen-dependent DNA and protein synthesis. Bicalutamide is a selective antiandrogen with no androgenic or progestational activity in various animal models. The relative binding affinity of bicalutamide at the androgen receptor is more than that of nilutamide and approximately 4 times that of hydroxyflutamide, the active metabolite of flutamide., Common pharmacologic therapies for prostate cancer (ie, gonadotropin-releasing hormone [GnRH] analogs, nonsteroidal antiandrogens) when used as monotherapy initially result in increased serum testosterone concentrations, which may limit the effects of the drugs. Androgen receptors in the hypothalamus are blocked by bicalutamide, which disrupts the inhibitory feedback of testosterone on luteinizing hormone (LH) release, resulting in a temporary increase in secretion of LH; the increase in LH stimulates an increase in the production of testosterone. As GnRH analogs have potent GnRH agonist properties, testicular steroidogenesis continues during the first few weeks after initiating therapy. However, the combination of orchiectomy or GnRH analog therapy to suppress testicular androgen production and an antiandrogen to block response of remaining adrenal androgens provides maximal androgen blockade. Concomitant administration of antiandrogens such as bicalutamide in patients initiating therapy with a GnRH analog can inhibit initial androgenic stimulation and potential exacerbation of symptoms (e.g., bone pain, urinary obstruction, liver pain, impending spinal cord compression) that may occur during the first month of GnRH analog therapy., Bicalutamide was developed from a series of nonsteroidal compounds related to flutamide that showed a range of pharmacologic activity from full androgen agonist to pure antiandrogen, including progestational and antiprogestational properties. Bicalutamide is a pure antiandrogen that binds to rat, dog, and human prostate; the affinity compared with the natural ligand 5 alpha-dihydrotestosterone is low, but bicalutamide has an affinity for the rat androgen receptor approximately four times higher than hydroxyflutamide, the active metabolite of flutamide. Bicalutamide also binds to androgen receptors found in the LNCaP human prostate tumor and the Shionogi S115 mouse mammary tumor cell line, as well as androgen receptors transfected into CV-1 and HeLa cells. In all cases, bicalutamide behaves as a pure antiandrogen and inhibits gene expression and cell growth stimulated by androgen. Studies with the LNCaP cell line are particularly interesting, as these cells contain a mutated androgen receptor (codon 868, Thr-->Ala), which behaves idiosyncratically with other antiandrogens (cyproterone acetate and flutamide): both these antiandrogens act as agonists in this cell line and stimulate proliferation. Studies in vivo show that bicalutamide is a potent antiandrogen in the rat. In immature, castrated male rats treated daily with testosterone propionate, bicalutamide produces a profound inhibition of accessory sex organ (ventral prostate and seminal vesicles) growth at oral doses as low as 0.25 mg/kg; it is more active in this test than flutamide or cyproterone acetate. In mature male rats, daily oral doses of bicalutamide produce a dose-related reduction in weights of the ventral prostate glands and seminal vesicles: in this test, bicalutamide is around five times as potent as flutamide. In contrast to flutamide, which produces dose-related, marked increases in serum luteinizing hormone (LH) and testosterone as a consequence of the central inhibition of the negative feedback effects of androgens on the hypothalamic-pituitary-tests axis, bicalutamide has little effect on serum LH and testosterone; i.e., it is peripherally selective. The peripheral selectivity of bicalutamide in the rat is not due to differences between the prostate versus hypothalamic or pituitary receptors, as bicalutamide reverses the suppressive effect of testosterone on luteinizing hormone-releasing hormone (LHRH) secretion from hypothalamic slices in vitro and is as effective as flutamide at sensitizing the pituitary gland to secrete LH in response to administered LHRH. The peripheral selectivity of bicalutamide has now been shown to be due to poor penetration across the blood-brain barrier: tissue distribution studies with [3H]bicalutamide show that although it is concentrated in the organs of metabolism and secretion as well as in the prostate, the pituitary glands, and the seminal vesicles, levels in the hypothalamus and the central nervous system (CNS) are much lower than in blood. Indeed, it is probable that levels found in the CNS reflect levels of blood contamination. In dogs, bicalutamide has exquisite potency and causes dose-related atrophy of the prostate gland and epididymides; with an oral ED50 of 0.1 mg/kg, it is around 50 times as potent as flutamide in this species and also more potent than the steroidal antiandrogen WIN49596 and the 5 alpha-reductase inhibitor MK-906. Even at substantial multiples of the active dose (up to 100 mg/kg orally), bicalutamide failed to increase serum testosterone, so it is also peripherally selective in the dog., Although widely accepted as an androgen receptor antagonist, the mechanism by which it induces apoptosis remains unclear. Defining exact pathways by which bicalutamide induces its apoptotic effects would help to advance its clinical applications. /Investigators/ aimed to examine the apoptotic effects of bicalutamide at 24 hr and comment on the role of the caspases and calpains in mediating bicalutamide-induced apoptosis in androgen-dependent and androgen-independent cells. PWR-1E, PC-3 and DU-145 cells were treated with bicalutamide and assessed for apoptosis by flow cytometry at 24 hr. DU-145 cells were used to compare differences between two different metastatic receptor-negative cells and to verify apoptotic induction at 48 hr. To delineate a specific pathway of action for bicalutamide, PC-3 and PWR-1E cells were pretreated with specific inhibitors of caspase-dependent (zVAD-FMK) and caspase-independent pathways (calpain 2 inhibitor). Bicalutamide induced apoptosis in androgen-dependent PWR-1E cells via a caspase-dependent and calpain-independent mechanism. In androgen-independent PC-3 cells, bicalutamide also induced apoptosis by mechanisms that were partially inhibited by pan-caspase inhibition but were partially calpain dependent. Understanding into how bicalutamide exerts its effects in androgen-independent cells will yield further insights into the treatment of hormone-refractory disease. | |

| Record name | Bicalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BICALUTAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from 1:1 (v/v) mix of ethyl acetate and petroleum ether, Fine white to off-white powder | |

CAS No. |

90357-06-5 | |

| Record name | Bicalutamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90357-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicalutamide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090357065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bicalutamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0Z3NAU9DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BICALUTAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bicalutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015260 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191-193 °C, 191 - 193 °C | |

| Record name | Bicalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BICALUTAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Bicalutamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015260 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.